
(2R,3R,4S,5R)-2-(8-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 8-Chloroinosine typically involves the chlorination of inosine. One common method involves the use of thionyl chloride (SOCl2) in the presence of a suitable solvent such as dimethylformamide (DMF) to introduce the chlorine atom at the 8th position of the inosine nucleobase . The reaction conditions often require careful control of temperature and pH to ensure the selective chlorination of the desired position.
The compound is typically crystallized or lyophilized for storage and handling .
化学反应分析
8-Chloroinosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Hydrolysis: 8-Chloroinosine can be hydrolyzed to form inosine and other related compounds.
Common reagents used in these reactions include thionyl chloride for chlorination, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Chloroinosine has several scientific research applications, including:
Cancer Research: It is studied as a potential metabolite of 8-chloro cyclic AMP, which has shown tumor growth inhibitory properties.
Biochemistry: The compound is used to study the metabolic pathways and mechanisms of action of purine nucleosides.
作用机制
The mechanism of action of 8-Chloroinosine involves its conversion from 8-chloro cyclic AMP to 8-chloroadenosine, which then mediates the down-regulation of cyclic AMP-dependent protein kinase (PKA) in normal and neoplastic cells . This process is independent of cyclic AMP and involves the specific decrease in the intracellular concentration of the type I isozyme of PKA . The compound also induces apoptosis and inhibits DNA synthesis in certain cancer cell lines .
相似化合物的比较
8-Chloroinosine is similar to other purine nucleoside analogs such as:
8-Chloroadenosine: Shares a similar structure and mechanism of action, but with an adenosine base instead of inosine.
8-Chloro cyclic AMP: The parent compound from which 8-Chloroinosine is derived.
8-Chlorohypoxanthine: Another metabolite of 8-chloro cyclic AMP with similar properties.
The uniqueness of 8-Chloroinosine lies in its specific substitution at the 8th position and its role as a metabolite of 8-chloro cyclic AMP, which contributes to its distinct biological activities and research applications.
属性
分子式 |
C10H11ClN4O5 |
|---|---|
分子量 |
302.67 g/mol |
IUPAC 名称 |
8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19) |
InChI 键 |
ROPMUQKCJYNROP-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13900155.png)
![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)

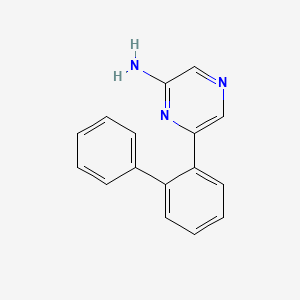
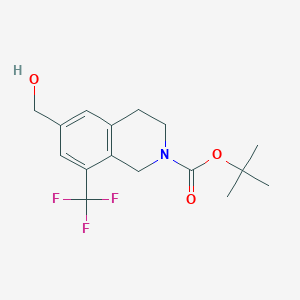
![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
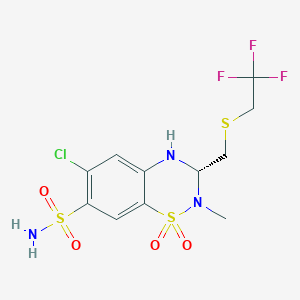
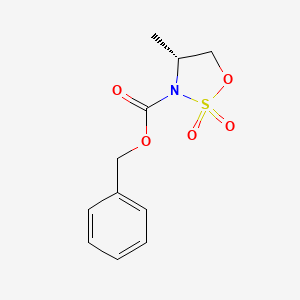
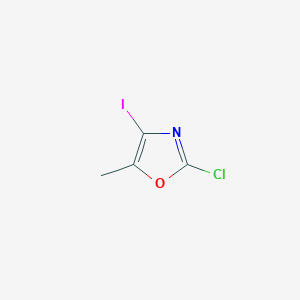

![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)

